Product packaging for Pyridazine-3-carboxamide(Cat. No.:CAS No. 5450-54-4)

Pyridazine-3-carboxamide

Cat. No.: B1582110
CAS No.: 5450-54-4
M. Wt: 123.11 g/mol
InChI Key: DMYLUKNFEYWGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pyridazine-3-carboxamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This high-purity compound serves as a critical precursor for the synthesis of a wide range of biologically active molecules. Scientific literature highlights its particular value in the development of novel CB2 receptor agonists. A key study demonstrated that derivatives of this compound can be engineered to act as potent and highly selective agonists for the Cannabinoid Receptor Type 2 (CB2), with one optimized compound showing an EC50 value of 3.665 ± 0.553 nM and a selectivity index greater than 2729 over the CB1 receptor . This makes it a valuable scaffold for investigating immunomodulatory and anti-inflammatory therapies with potential reduced psychoactive side effects. The pyridazine core, an aromatic ring system with two adjacent nitrogen atoms, provides a pharmacophore that can be readily modified to explore structure-activity relationships . As a sensitive compound, it should be stored under inert conditions such as nitrogen at ambient temperatures to ensure stability . This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O B1582110 Pyridazine-3-carboxamide CAS No. 5450-54-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYLUKNFEYWGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278762
Record name pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5450-54-4
Record name 3-Pyridazinecarboxamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pyridazine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridazinecarboxamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9BP2E4PY6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Pyridazine 3 Carboxamide and Its Derivatives

Established Synthetic Pathways

Traditional methods for the construction of the pyridazine (B1198779) ring and the introduction of the 3-carboxamide functionality often rely on well-established organic reactions such as condensation and functional group transformations.

Condensation Reactions

The formation of the pyridazine core frequently involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. This approach is a foundational method for constructing the pyridazine ring system. While direct synthesis of pyridazine-3-carboxamide via this route is less common, the strategy can be employed to generate pyridazine intermediates that are subsequently converted to the desired carboxamide.

For instance, the reaction of a 1,4-dicarbonyl compound bearing a precursor to the carboxamide group, such as a nitrile or an ester, with hydrazine can lead to the formation of a pyridazine ring with the desired functionality at the 3-position. The reaction of 1,2-diacylcyclopentadienes (fulvenes) with hydrazine hydrate (B1144303) has been shown to produce 5,6-fused ring pyridazines in good yields. nih.gov

Starting MaterialReagentProductYield (%)Reference
Phenyl-fulveneHydrazine hydratePhenyl-substituted 5,6-fused pyridazine71 nih.gov
Thienyl-fulveneHydrazine hydrateThienyl-substituted 5,6-fused pyridazine>40 nih.gov
Tolyl-fulveneHydrazine hydrateTolyl-substituted 5,6-fused pyridazine51 nih.gov

Direct Amidation Techniques

The direct conversion of a carboxylic acid to an amide is a highly atom-economical and desirable transformation. In the context of this compound synthesis, this involves the amidation of pyridazine-3-carboxylic acid. This transformation is typically facilitated by the use of coupling reagents that activate the carboxylic acid towards nucleophilic attack by an amine.

Commonly employed coupling reagents in organic synthesis that are applicable to this transformation include carbodiimides (like DCC and EDC), phosphonium (B103445) salts (such as BOP and PyBOP), and uronium salts (for example, HATU and HBTU). These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by ammonia (B1221849) or a primary or secondary amine to furnish the corresponding carboxamide. While specific literature detailing the use of these reagents for pyridazine-3-carboxylic acid is not abundant, the general principles of peptide coupling are directly applicable.

A general method for the synthesis of amides from alkali metal carboxylate salts using HBTU as a coupling agent has been described, which is efficient and proceeds in good to excellent yields. mdpi.com This protocol is valuable for carboxylic acids that may be unstable under other conditions.

Functional Group Transformations

An alternative and widely used approach to synthesize this compound is through the transformation of other functional groups already present on the pyridazine ring at the 3-position. This strategy is particularly useful when the precursor pyridazine is more readily accessible than pyridazine-3-carboxylic acid.

One of the most direct methods is the ammonolysis of an ester derivative, such as ethyl pyridazine-3-carboxylate. Treatment of the ester with ammonia results in the formation of this compound. This reaction is a classical and effective method for the preparation of primary amides. A documented synthesis of this compound involves the preparation from the corresponding acid via the ethyl ester. datapdf.com

Another important functional group transformation is the hydrolysis of a nitrile. Pyridazine-3-carbonitrile (B1590183) can be hydrolyzed under acidic or basic conditions to yield this compound. Careful control of the reaction conditions is necessary to prevent over-hydrolysis to the carboxylic acid. The continuous hydrolysis of cyanopyridines in the presence of a base has been shown to be an effective method for producing the corresponding amides in high yields. google.com

Advanced and Catalytic Synthesis Approaches

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis of pyridazine-3-carboxamides, often employing transition metal catalysis and cascade reactions to achieve high levels of selectivity and efficiency.

Palladium-Catalyzed Aminocarbonylation Strategies

Palladium-catalyzed aminocarbonylation is a powerful tool for the synthesis of amides from aryl or heteroaryl halides. This reaction involves the coupling of a halide, carbon monoxide, and an amine in the presence of a palladium catalyst. For the synthesis of this compound and its derivatives, a 3-halopyridazine serves as the starting material.

This methodology offers a direct route to the carboxamide functionality and is tolerant of a wide range of functional groups on both the pyridazine ring and the amine. The reaction typically proceeds under a carbon monoxide atmosphere with a palladium catalyst, a phosphine (B1218219) ligand, and a base.

SubstrateAmineCatalyst SystemProductReference
3,6-diiodopyridazineVarious primary and secondary aminesPd(OAc)2/PPh33,6-diamidopyridazines researchgate.net

Cascade Imination/Electrocyclization Methods

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and efficient approach to complex molecules. A notable example for the synthesis of pyridazine-3-carboxamides is the cascade imination/electrocyclization of chlorovinyl aldehydes with oxamic acid thiohydrazides.

This method allows for the facile synthesis of functionalized 3-carbamoyl pyridazines from readily available starting materials. The reaction proceeds through the initial formation of an imine, followed by an electrocyclization and subsequent aromatization to yield the pyridazine ring with the desired carboxamide functionality at the 3-position. This approach highlights the power of cascade reactions in rapidly building molecular complexity.

Exploration of Biological Activities and Molecular Mechanisms

Anticancer Activity and Target Modulation

Derivatives of pyridazine-3-carboxamide have shown considerable promise as anticancer agents through various mechanisms of action, including the inhibition of key enzymes involved in cancer progression, disruption of cellular structures essential for cell division, interaction with DNA, and degradation of crucial receptors.

Kinase Inhibition

The inhibition of protein kinases is a well-established strategy in cancer therapy, and this compound derivatives have been successfully designed to target several key kinases.

Cyclin-Dependent Kinases (CDKs): A series of 3,6-disubstituted pyridazines has been identified as a novel class of anticancer agents targeting Cyclin-Dependent Kinase 2 (CDK2). Certain pyridazine (B1198779) derivatives, such as 11e , 11h , 11l , and 11m , have demonstrated good inhibitory activity against CDK2, with IC50 values of 151, 43.8, 55.6, and 20.1 nM, respectively. Notably, compound 11m exhibited the most potent CDK2 inhibitory activity. This highlights the potential of the 3,6-disubstituted pyridazine scaffold in the development of effective CDK inhibitors for cancer treatment.

JNK1: Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway. One particular compound, 9e , was found to downregulate the gene expression of c-jun N-terminal kinase-1 (JNK1) and reduce the protein levels of its phosphorylated form. This, in turn, led to a reduction in its downstream targets, c-Jun and c-Fos, within tumors, while also restoring the activity of the tumor suppressor p53.

PARP: The pyridazin-3(2H)-one scaffold, a close structural relative of this compound, is present in several potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Marketed drugs such as Olaparib , Fluzoparib , Simmiparib , and Talazoparib all feature this core structure and function as PARP inhibitors in the treatment of various cancers, including ovarian, breast, and prostate cancer. nih.gov

MET Kinase: The pyridazine scaffold is recognized as a key structural feature in the design of c-Met kinase inhibitors, which are crucial in targeted cancer therapy. While specific this compound examples are less detailed in the provided search results, the broader class of pyridazine-containing compounds has been explored for this activity.

TYK2: A series of novel N-(methyl-d3)this compound derivatives have been developed as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. These compounds, including deucravacitinib , bind to the pseudokinase (JH2) domain of TYK2, leading to allosteric inhibition. One such derivative, compound 24 , exhibited significant inhibition of STAT3 phosphorylation and showed good selectivity over other JAK family members. Another compound, 30 , demonstrated even more potent inhibitory activity against STAT3 phosphorylation than deucravacitinib.

CompoundTarget KinaseIC50 / Activity
11e CDK2151 nM
11h CDK243.8 nM
11l CDK255.6 nM
11m CDK220.1 nM
9e JNK1Downregulation of gene expression and phosphorylated protein levels
Olaparib PARP0.015 µM
Fluzoparib PARP1.46 nmol/l
Talazoparib PARP0.0002 µM
Compound 24 TYK2Acceptable inhibition of STAT3 phosphorylation
Compound 30 TYK2More potent inhibition of STAT3 phosphorylation than deucravacitinib

Tubulin Cellular Localization Inhibition

The disruption of microtubule dynamics is a clinically validated anticancer strategy. A series of 3,6-diaryl- nih.govnih.govthieme-connect.comtriazolo[4,3-b]pyridazines, which can be considered derivatives of the pyridazine core, have been designed as antitubulin agents. One compound, 4q , effectively inhibited tubulin polymerization. Immunostaining assays revealed that this compound significantly disrupted the microtubule network within cancer cells, leading to a destruction of the normal tubulin cellular localization. nih.gov This disruption of microtubule dynamics ultimately arrests the cell cycle in the G2/M phase, leading to cancer cell death. nih.gov

CompoundActivityEffect on Cellular Localization
4q Inhibition of tubulin polymerizationDisruption of the tubulin microtubule network

DNA Interaction and Damaging Potential

Certain pyridazin-3(2H)-one-based guanidine (B92328) derivatives have been investigated for their potential to interact with DNA. These compounds were designed as potential DNA minor groove binders. Studies on compounds 1-4 , which possess a bis-guanidinium structure, demonstrated a weak binding affinity for DNA. nih.gov While these compounds exhibited some antiproliferative activity against cancer cell lines, the research did not conclusively link this activity to direct DNA damage. The focus of these studies was on the binding interaction rather than the potential for DNA damage. nih.gov

CompoundDNA Interaction
1-4 (bis-guanidinium derivatives) Weak DNA minor groove binding affinity

Androgen Receptor Degradation Mechanisms

A novel and promising anticancer strategy involves the targeted degradation of key proteins through Proteolysis Targeting Chimeras (PROTACs). The this compound moiety has been incorporated into PROTACs designed to degrade the Androgen Receptor (AR), a key driver of prostate cancer. These AR PROTACs consist of a molecule that binds to the AR, a linker, and a ligand for an E3 ubiquitin ligase. This trimolecular complex formation leads to the ubiquitination and subsequent proteasomal degradation of the AR. Several orally bioavailable small molecule AR PROTACs have been developed that effectively degrade both full-length AR and its splice variants.

Anti-inflammatory and Immunomodulatory Effects

In addition to their anticancer properties, this compound derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents.

Cannabinoid Receptor Agonism (e.g., CB2 Selective Activation)

A series of pyridazine-3-carboxamides have been designed and synthesized as selective agonists for the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells and is a promising target for anti-inflammatory and analgesic therapies without the psychoactive side effects associated with CB1 receptor activation. Several of these this compound derivatives exhibited moderate to potent CB2 agonist activity. Notably, compound 26 displayed the highest CB2 agonist activity with an EC50 value of 3.665 ± 0.553 nM and remarkable selectivity over the CB1 receptor (Selectivity Index > 2729).

CompoundTarget ReceptorEC50Selectivity (SI over CB1)
Compound 26 CB23.665 ± 0.553 nM> 2729

Antimicrobial and Antitubercular Efficacy

Derivatives of Pyridine-3-carboxamide (B1143946) have been investigated as novel inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. whiterose.ac.uk A series of N-ethylurea inhibitors based on a pyridine-3-carboxamide scaffold were designed to target the ATPase sub-unit of DNA gyrase. whiterose.ac.uk Structure-based design led to the development of derivatives with excellent enzyme inhibitory activity and potent Gram-positive antibacterial efficacy. whiterose.ac.uk For example, the ortho-chloro substituted compound 12 demonstrated a good balance between enzyme and cellular potency, with a GyrB IC50 of 1.6 µM and a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. whiterose.ac.uk

The Pyridine-3-carboxamide scaffold has also shown promise in the development of new treatments for tuberculosis. A pyridine (B92270) carboxamide derivative, MMV687254, was identified as a promising hit against Mycobacterium tuberculosis. nih.govasm.orgnorthwestern.edu This compound is a prodrug, and its antimycobacterial activity is dependent on hydrolysis by the AmiC amidase of M. tuberculosis. nih.govasm.org Interestingly, MMV687254 exhibits a bacteriostatic effect in liquid cultures but becomes bactericidal within macrophages, where it also induces autophagy. nih.govasm.org This dual mechanism of action is a significant finding for the development of novel anti-tubercular agents. nih.gov Furthermore, a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives have been designed and synthesized, showing excellent in vitro potency against both drug-susceptible (H37Rv) and drug-resistant strains of M. tuberculosis. nih.gov

Table 2: Antitubercular Activity of Pyridine Carboxamide Derivatives
Compound/Derivative SeriesTarget OrganismMechanism of ActionKey Findings
MMV687254Mycobacterium tuberculosisProdrug activated by AmiC amidase; induces autophagy in macrophages.Bacteriostatic in culture, bactericidal in macrophages.
Pyrazolo[1,5-a]pyridine-3-carboxamidesDrug-susceptible and drug-resistant M. tuberculosisNot specifiedExcellent in vitro potency with low MIC values.

The application of Pyridine-3-carboxamide derivatives extends to agriculture, with demonstrated efficacy against plant pathogens. Novel pyridine-3-carboxamide analogs have been developed to combat bacterial wilt in tomatoes caused by Ralstonia solanacearum. researchgate.netsemanticscholar.orgresearchgate.net Through structure-activity relationship studies, it was found that the positions and types of substituents on the aromatic rings of these compounds strongly influence their biological activity. researchgate.net One specific analog, compound 4a, which features a chloro group at the para position on one ring and a hydroxyl group at the ortho position on another, was found to be exceptionally effective against R. solanacearum. researchgate.net This compound significantly enhanced disease resistance in infected tomato plants. semanticscholar.orgresearchgate.net

Cardiovascular and Metabolic System Modulation

This compound and its related pyridazinone derivatives have been shown to possess significant vasodilatory properties. Various 6-phenyl-3-pyridazinone based derivatives have been synthesized and screened for their vasorelaxant activity, with some compounds exhibiting potent effects. nih.gov For instance, one of the most active compounds, an acid derivative (compound 5), along with its ester analog (compound 4) and a 4-methoxyphenylhydrazide derivative (compound 10c), showed EC50 values of 0.339 µM, 1.225 µM, and 1.204 µM, respectively, in relaxing isolated rat thoracic aortic rings. nih.gov These values are notably more potent than the standard vasodilator hydralazine (B1673433) (EC50 = 18.210 µM). nih.gov

The mechanism behind these vasodilatory actions is, in part, attributed to the inhibition of phosphodiesterases (PDEs). samipubco.comresearchgate.net PDEs are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in cellular signaling. samipubco.com By inhibiting PDEs, particularly PDE-III, pyridazine derivatives can increase intracellular levels of these cyclic nucleotides, leading to smooth muscle relaxation and vasodilation. samipubco.comsarpublication.com Some pyridazine derivatives have been identified as potent and selective inhibitors of PDE-III. sarpublication.com While direct antagonism of the renin-angiotensin-aldosterone system by pyridazine-3-carboxamides is not as extensively documented, the vasodilatory effects achieved through PDE inhibition represent a key mechanism for their cardiovascular modulation.

Table 3: Vasodilatory Activity of Pyridazinone Derivatives
CompoundDescriptionVasorelaxant Activity (EC50 in µM)
Compound 5Acid derivative0.339
Compound 4Ester analog of compound 51.225
Compound 10c4-methoxyphenylhydrazide derivative1.204
Hydralazine (Standard)Reference vasodilator18.210

Stearoyl-Coenzyme A Desaturase-1 (SCD1) Inhibition

Stearoyl-CoA desaturase-1 (SCD1) is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs). nih.govnih.gov Its role in the synthesis of lipids makes it a significant target for therapeutic intervention in metabolic diseases. nih.govnovartis.com Various pyridazine and pyridine carboxamide molecules have been investigated as modulators of SCD. nih.gov

Research has identified several series of this compound derivatives as potent SCD1 inhibitors. For instance, Yumanity Therapeutics, Inc. reported a series of pyridazine and pyridine carboxamide molecules as SCD modulators in 2020. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed key structural features for inhibitory activity. It was observed that dihalo-substituted benzyl (B1604629) groups as a side chain demonstrated better potency than mono-substituted derivatives. nih.gov Furthermore, certain heterocyclic substituents for the pyridazinone side chain, such as imidazole (B134444) and pyridine, were well-tolerated, maintaining good potency. nih.gov

In another study, researchers at Merck developed azetidine-containing pyridazine carboxamide SCD1 inhibitors. Their findings indicated that phenyl groups on the right-hand side of the molecule substituted with electron-donating groups, like methoxy (B1213986) or alkyl groups, resulted in better activity compared to those with electron-withdrawing groups such as carboxylic acid. nih.gov Similarly, Daiichi Sankyo explored piperidine-based pyridazine derivatives, finding that replacing the pyridazine core led to a significant loss of activity, highlighting the importance of this scaffold. Their SAR analysis on benzoyl piperidine-based inhibitors showed that electron-withdrawing groups improved activity against both mouse and human SCD1. nih.gov

The therapeutic potential of these inhibitors is significant, as SCD1 inhibition has been shown to protect against diet-induced obesity, hepatic steatosis, and insulin (B600854) resistance. nih.gov However, the development of SCD1 inhibitors has faced challenges related to adverse effects, underscoring the need for careful optimization of these molecules. researchgate.net

Table 1: Research Findings on this compound Derivatives as SCD1 Inhibitors
Compound Series / LeadKey Structural FeatureStructure-Activity Relationship (SAR) FindingReference
Yumanity Therapeutics SeriesSide chain on pyridazinoneDihalo-substituted benzyl groups showed better potency than mono-substituted ones. Imidazole and pyridine substituents were well-tolerated. nih.gov
Merck Azetidine (B1206935) SeriesSubstitution on phenyl groupElectron-donating groups (methoxy, alkyl) showed better activity than electron-withdrawing groups (carboxylic acid). nih.gov
Daiichi Sankyo Piperidine (B6355638) SeriesPyridazine coreReplacing the pyridazine core resulted in a substantial loss of activity. Electron-withdrawing groups on the benzoyl piperidine moiety showed better activity. nih.gov
Glenmark Acetylene DerivativesLinker and ring moietyAmino and ether linkages showed better inhibition than carbonyl linkage. Piperidine and azetidine rings were better tolerated than piperazine (B1678402). nih.gov

Pantothenate Kinase (PANK) Activation

Pantothenate kinases (PANKs) are essential enzymes that catalyze the first and rate-limiting step in the biosynthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. nih.govresearchgate.net Humans have four PANK isoforms (PANK1α, -1β, -2, and -3) which are subject to feedback inhibition by acyl-CoA, thereby regulating intracellular CoA levels. nih.gov Mutations in the PANK2 gene cause pantothenate kinase-associated neurodegeneration (PKAN), a debilitating neurological disorder. nih.govnih.gov

Small molecule activators of PANK that can overcome this feedback inhibition represent a promising therapeutic strategy. nih.gov Structure-guided design has led to the development of pyridazine-based PANK activators. nih.govacs.org A notable example, PZ-2891, incorporates a pyridazine-3-carbonitrile (B1590183) motif and functions as an allosteric activator of PANK. nih.govnus.edu.sg This compound and its derivatives have been optimized for cellular CoA activation potential, metabolic stability, and solubility. nih.gov

The molecular mechanism of these activators involves binding to the PANK enzyme. PZ-2891, for instance, occupies the pantothenate binding pocket and engages the dimer interface of the enzyme. nih.gov The piperazine ring acts as a spacer, allowing the pyridazine ring to interact with the opposite protomer of the PANK dimer through hydrogen bonding and π-π stacking interactions. nih.gov This allosteric binding stabilizes the active conformation of the enzyme, counteracting the feedback inhibition by acetyl-CoA and leading to increased production of phosphopantothenate, the product of the PANK reaction. nih.govnih.gov

Studies have shown that treatment with these pyridazine activators leads to a substantial increase in CoA levels in cultured cells and in the brains of mice. nih.gov For example, compound BBP-671 (formerly compound 22) emerged from these optimization studies as a preclinical candidate that significantly increases brain CoA levels and has advanced into clinical testing for PKAN. nih.gov

Table 2: Research Findings on Pyridazine-based PANK Activators
CompoundMechanism of ActionKey Research FindingReference
PZ-2891Allosteric activator; occupies pantothenate pocket and engages the dimer interface.Increases intracellular CoA levels in cultured cells and elevates tissue CoA content in mice. Crosses the blood-brain barrier. nih.govnih.gov
BBP-671 (Compound 22)Optimized allosteric PANK modulator.Demonstrates an improved pharmacokinetic profile and substantially increases brain CoA levels. Advanced to clinical testing. nih.gov
FG² Series (e.g., Compound 18)Structure-guided design with modifications on the aryl motif.Introduction of a fluorinated pyridyl ring increased CoA activation potency while maintaining good metabolic stability. nih.govacs.org

Glutamate (B1630785) Receptor Modulation

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, both ionotropic and metabotropic (mGluRs), are crucial for neuronal communication and plasticity. nih.govsci-hub.se Dysregulation of glutamate signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptors important therapeutic targets. nih.govnih.gov

Derivatives of this compound have been investigated as potential modulators of these receptors. rrpharmacology.ru Molecular docking studies have been employed to predict the affinity of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives for various glutamate receptor subtypes. rrpharmacology.rusemanticscholar.org These computational studies serve as a virtual screening method to identify promising candidates for further development. semanticscholar.org

The research predicted a high degree of affinity for specific receptor subtypes. For the metabotropic glutamate receptors, a high affinity was predicted for the mGluR8 subtype, which belongs to Group III mGluRs. rrpharmacology.rusemanticscholar.org The calculated binding energies for some derivatives ranged from -5.0 to -8.7 kcal/mol, which is comparable to or better than the reference drug L-AP4 (-6.1 kcal/mol). rrpharmacology.ru For the ionotropic glutamate receptors, a high affinity was predicted for the NMDA receptor subtype containing the GluN2B subunit. rrpharmacology.rusemanticscholar.org The binding energies for these derivatives were calculated to be in the range of -8.7 to -11.6 kcal/mol, comparing favorably with the reference compound ifenprodil (B1662929) (-11.3 kcal/mol). rrpharmacology.ru These findings suggest that the this compound scaffold is a promising starting point for designing novel glutamate receptor modulators. rrpharmacology.ru

Table 3: Predicted Binding Affinities of this compound Derivatives for Glutamate Receptors
Receptor SubtypePredicted Binding Energy Range (kcal/mol) for Pyridazine DerivativesReference CompoundBinding Energy (kcal/mol) of Reference CompoundReference
mGluR8 (Metabotropic)-5.0 to -8.7L-AP4-6.1 rrpharmacology.ru
NMDA GluN2B (Ionotropic)-8.7 to -11.6Ifenprodil-11.3 rrpharmacology.ru

Structure Activity Relationship Sar Studies and Molecular Recognition

Influence of Substituent Variations on Biological Potency and Selectivity

The biological activity and selectivity of pyridazine-3-carboxamide derivatives are highly dependent on the nature and position of substituents on both the pyridazine (B1198779) ring and the carboxamide nitrogen.

In the development of Cannabinoid Receptor 2 (CB2) selective agonists, a series of pyridazine-3-carboxamides were synthesized and evaluated. nih.gov The structure-activity relationship (SAR) studies revealed that modifications at various positions led to significant changes in potency and selectivity. For instance, compound 26 in a specific study demonstrated the highest CB2 agonist activity with an EC50 value of 3.665 ± 0.553 nM and over 2729-fold selectivity against the CB1 receptor. nih.gov This highlights the critical role of specific substitution patterns in achieving desired pharmacological profiles.

Similarly, in the context of Tyrosine Kinase 2 (TYK2) inhibitors, SAR studies on derivatives with an N-(methyl-d3)this compound skeleton showed that different aromatic rings, such as benzene (B151609), pyridine (B92270), and thiophene, as the R1 group resulted in similar binding affinities. nih.gov However, a derivative with a benzene ring displayed better inhibition in a cell-based assay. nih.gov Further optimization led to the discovery of compound 30 , which exhibited more potent inhibition of STAT3 phosphorylation than the control, deucravacitinib. nih.gov

For allosteric inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, expansion of the 3-carboxamide N-substituent from a simple methyl group to larger moieties led to enhanced antiviral potency. nih.gov This improvement was attributed to the introduction of productive drug-target interactions. nih.gov

The following table summarizes the impact of substituent variations on the biological activity of select this compound derivatives:

Compound IDTargetModificationBiological Activity (EC50/IC50)Selectivity
26 CB2 ReceptorSpecific substitution pattern3.665 ± 0.553 nM>2729-fold over CB1
30 TYK2Optimized R1 and other groupsMore potent than deucravacitinibHigh
98/99 HCV NS5BExpanded N-substituentEnhanced potencyNot specified

Key Pharmacophoric Features for Target Interaction

The this compound core possesses several key pharmacophoric features that are essential for its interaction with various biological targets. These include:

Hydrogen Bond Acceptors: The two adjacent nitrogen atoms in the pyridazine ring act as robust hydrogen bond acceptors. nih.govresearchgate.net This dual hydrogen-bonding capacity is a distinguishing feature compared to other azines. nih.gov

Hydrogen Bond Donor: The amide N-H group serves as a hydrogen bond donor. nih.gov

Dipole Moment: The pyridazine ring has a high dipole moment, which can contribute to dipole-dipole interactions and π-π stacking interactions with aromatic residues in the target's binding pocket. nih.gov

Planar Scaffold: The pyridazine ring provides a rigid, planar scaffold that can be appropriately functionalized to orient substituents for optimal target engagement.

In the case of HCV NS5B inhibitors, the this compound oxygen atom acts as a hydrogen bond acceptor for Tyr555 and Ser288, while the amide N-H donates a hydrogen bond to Tyr191. nih.gov The pyridazine nitrogen atoms also engage with the protein through a water-mediated hydrogen bond. nih.gov

For TYK2 inhibitors, the this compound skeleton is crucial for binding to the pseudokinase domain. nih.gov

Conformational Preferences and Intramolecular Interactions (e.g., Hydrogen Bonding, Dipole Alignment)

The preferred conformation of this compound derivatives is often stabilized by an intramolecular hydrogen bond between the amide N-H and the proximal nitrogen atom of the pyridazine ring. nih.gov This interaction is further reinforced by the anti-parallel alignment of the pyridazine and amide dipoles. nih.gov This conformational preference results in a nearly planar topology, as observed in the single crystal X-ray structure of certain derivatives where the torsion angle between the pyridazine ring and the amide C-N bond is close to planar. nih.gov

This preferred conformation can be crucial for biological activity, as it pre-organizes the molecule for binding to its target, potentially reducing the entropic penalty of binding. The intramolecular hydrogen bond can also enhance membrane permeability. researchgate.net

The table below illustrates the key intramolecular interactions and conformational features of this compound.

Interaction TypeDescriptionConsequence
Intramolecular H-BondBetween amide N-H and proximal pyridazine nitrogen.Stabilizes a preferred, nearly planar conformation. nih.gov
Dipole AlignmentAnti-parallel alignment of pyridazine and amide dipoles.Reinforces the preferred conformation. nih.gov

Ligand-Target Binding Modes and Interactions

The binding mode of this compound derivatives varies depending on the specific target protein. However, common interaction patterns have been observed.

In the case of HCV NS5B allosteric inhibitors, X-ray cocrystal structures revealed detailed interactions. The this compound moiety plays a central role in anchoring the inhibitor to the binding site through a network of hydrogen bonds. nih.gov Specifically, the carboxamide oxygen accepts hydrogen bonds from the side chains of Tyr555 and Ser288, and the amide N-H donates a hydrogen bond to the oxygen of Tyr191. nih.gov The pyridazine nitrogen distal to the amide substituent engages in a water-mediated hydrogen bond with the backbone carbonyl oxygen of Phe193. nih.gov

For inhibitors of SMARCA4, the aminopyridazine moiety is recognized in the binding site, and in some derivatives, a phenol (B47542) ring is nearly coplanar with the pyridazine ring, with a dihedral angle of less than 5 degrees. nih.gov

Molecular docking simulations of CB2 agonists based on the this compound scaffold have also been used to elucidate the interaction mode with the receptor. nih.gov These studies help in understanding the SAR and in designing more potent and selective ligands.

The following table summarizes the key ligand-target interactions for selected this compound derivatives.

Target ProteinKey Interacting ResiduesTypes of Interactions
HCV NS5BTyr555, Ser288, Tyr191, Phe193Hydrogen bonds (direct and water-mediated). nih.gov
SMARCA4Not fully specifiedRecognition of the aminopyridazine moiety, potential π-stacking. nih.gov
CB2 ReceptorNot fully specifiedExplained through molecular docking simulations. nih.gov

Computational and in Silico Approaches in Drug Discovery

Target Prediction and Identification Methodologies

While direct in silico target prediction for the parent Pyridazine-3-carboxamide is not extensively documented, studies on its derivatives provide a strong indication of its potential biological targets. The pyridazine (B1198779) ring is recognized as a privileged structural element in drug design, often used as a scaffold to interact with various biological targets. nih.gov Computational approaches for target identification often involve screening the compound's structure against databases of known protein targets.

Derivatives of this compound have been investigated against a range of targets, suggesting the parent compound's potential for similar interactions. For instance, N-(methyl-d3) this compound derivatives have been identified as inhibitors of Tyrosine Kinase 2 (TYK2), a key mediator in pro-inflammatory cytokine signaling. nih.gov Additionally, other pyridazine derivatives have been explored as modulators of glutamate (B1630785) receptors, cannabinoid receptor 2 (CB2) agonists, and inhibitors of the c-Jun N-terminal kinase-1 (JNK1) pathway, highlighting the diverse range of potential targets for this chemical scaffold. nih.govresearchgate.netacs.org

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a protein target. Numerous studies have employed molecular docking to investigate the interactions of this compound derivatives with their respective biological targets.

One study focused on developing Pyridazine-3-carboxamides as selective CB2 agonists. Docking simulations were conducted to elucidate the interaction mode of these compounds within the CB2 receptor binding site. nih.gov Similarly, molecular docking has been used to study N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives as potential modulators of metabotropic and ionotropic glutamate receptors, including mGluR5, mGluR3, mGluR8, and NMDA GluN2B. researchgate.net

In the context of antimycobacterial agents, imidazo[1,2-a]pyridine-3-carboxamide analogs were docked into the active site of pantothenate synthetase. The docking studies revealed key hydrogen bonding and pi-cation interactions with specific amino acid residues. openpharmaceuticalsciencesjournal.comresearchgate.net Furthermore, molecular docking was instrumental in predicting the binding mode and stability of a 3,6-disubstituted pyridazine derivative within the JNK1 binding pocket. acs.org

Table 1: Examples of Molecular Docking Studies on this compound Derivatives

Derivative Class Target Protein Key Findings
Pyridazine-3-carboxamides Cannabinoid Receptor 2 (CB2) Explained the interaction mode for CB2 agonist activity. nih.gov
N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamides Glutamate Receptors (mGluR5, mGluR3, mGluR8, NMDA GluN2B) Predicted binding affinity for potential antiparkinsonian agents. researchgate.net
Imidazo[1,2-a]pyridine-3-carboxamide analogs Pantothenate Synthetase Identified hydrogen bonding with Gly158, Met195, Pro38 and pi-cation interactions with Hie47. openpharmaceuticalsciencesjournal.comresearchgate.net
3,6-disubstituted pyridazine derivatives c-Jun N-terminal kinase-1 (JNK1) Predicted the binding mode and stability in the JNK1 binding pocket. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on derivatives of this compound to guide the design of more potent molecules. For instance, a 3D-QSAR model was developed for imidazo[1,2-a]pyridine-3-carboxamide analogs as antimycobacterial agents. openpharmaceuticalsciencesjournal.com This atom-based 3D-QSAR model showed a good correlation between the predicted and experimental activities, with a high correlation coefficient (R²) and cross-validation correlation coefficient (Q²). openpharmaceuticalsciencesjournal.com

Another study focused on pyridazin-3-one derivatives as potent PDE4 inhibitors, employing 3D-QSAR to elucidate the molecular features necessary for their activity. actascientific.com Similarly, CoMFA (Comparative Molecular Field Analysis), a 3D-QSAR technique, was used to study pyridazine analogs as PTP1B inhibitors, leading to a robust model with significant statistical results. nih.gov These QSAR models provide valuable insights into the structural requirements for biological activity, such as the influence of steric, electronic, and hydrophobic properties.

Table 2: Statistical Parameters of a 3D-QSAR Model for Imidazo[1,2-a]pyridine-3-carboxamide Analogs

Parameter Value
Correlation coefficient (R²) 0.9181
Standard deviation (SD) 0.3305
Variance ratio (F) 85.9
Cross-validation correlation coefficient (Q²) 0.6745
Root Mean Square Error (RMSE) 0.65
Pearson R 0.8427

Data from a study on antimycobacterial agents. openpharmaceuticalsciencesjournal.com

Pharmacophore Generation and Hypothesis Development

Pharmacophore modeling is a crucial aspect of ligand-based drug design, identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

For imidazo[1,2-a]pyridine-3-carboxamide analogs, a five-featured pharmacophore hypothesis (HHPRR) was generated. This model included one positive, two hydrophobic, and two aromatic ring features, highlighting the key structural elements required for antimycobacterial activity. openpharmaceuticalsciencesjournal.com In another study on pyridazin-3-one derivatives as vasodilating agents, a validated pharmacophore model consisting of two hydrogen bond acceptors and one aromatic ring feature was developed. nih.gov These pharmacophore models serve as templates for designing new compounds with improved activity and for virtual screening of chemical databases to identify novel hits.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to investigate the stability of ligand-protein complexes and to refine the binding modes predicted by molecular docking.

The stability of the complex between an imidazo[1,2-a]pyridine-3-carboxamide analog and pantothenate synthetase was evaluated using a 1.2 ns molecular dynamics simulation. The results indicated that the complex was stable, with an acceptable Root Mean Square Deviation (RMSD) value of less than 3 Å. openpharmaceuticalsciencesjournal.com In a study of pyridazine derivatives as antidiabetic agents, MD simulations of 100 ns were conducted to assess the stability of the complexes with α-amylase. researchgate.net Similarly, MD simulations were used to confirm the stability of a 3,6-disubstituted pyridazine derivative in the JNK1 binding pocket. acs.org These simulations provide a more dynamic and realistic view of the ligand-receptor interactions compared to static docking poses.

In Silico Prediction of Drug-Likeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico prediction of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in early-stage drug discovery to assess the potential of a compound to become a successful drug.

For imidazo[1,2-a]pyridine-3-carboxamide analogs, ADMET properties were predicted using QikProp, and the parameters were found to be within the acceptable range for human use, indicating good potential for oral absorption. researchgate.net In a study of pyridazin-3-one derivatives, computer-based ADMET studies demonstrated promising physicochemical properties, including optimal aqueous solubility, good oral bioavailability, and excellent intestinal absorption. nih.govrsc.org SwissADME is another commonly used tool to predict these properties. For certain pyridazinone derivatives, it was used to evaluate gastrointestinal absorption and brain permeation, with the results indicating good bioavailability scores. amazonaws.com These in silico predictions help in prioritizing compounds with favorable pharmacokinetic profiles for further development.

Table 3: Predicted ADME Properties for a Representative Imidazo[1,2-a]pyridine-3-carboxamide Analog

Property Predicted Value
QPPCaco (Predicted Caco-2 cell permeability) 1927.634 (great)
% Human oral absorption 100
Rule of Five violations 0

Data from QikProp studies. researchgate.net

Preclinical Evaluation and Pharmacokinetic Profiling

In Vitro and In Vivo Efficacy Assessment in Disease Models

The therapeutic potential of pyridazine-3-carboxamide and its analogs has been investigated across a range of disease models, demonstrating significant activity in several areas.

In Vitro Efficacy

Derivatives of this compound have shown potent biological activity in various in vitro assays. For instance, a series of pyridazine-3-carboxamides were developed as selective agonists for the Cannabinoid Receptor 2 (CB2), a target for inflammatory and neuropathic pain. nih.gov In calcium mobilization assays, many of these compounds exhibited moderate to potent CB2 agonist activity. Notably, six compounds registered EC50 values below 35 nM, with the most potent compound, Compound 26 , showing an EC50 of 3.665 ± 0.553 nM and over 2729-fold selectivity against the CB1 receptor. nih.gov

In a different therapeutic context, novel pyridazin-3-one derivatives were evaluated for their vasorelaxant effects. rsc.orgnih.gov Assessed on isolated pre-contracted rat thoracic aorta, these compounds displayed a potent range of activity. Specific derivatives showed superior vasorelaxant activity with EC50 values as low as 0.0025 μM, significantly more potent than reference standards like nitroglycerin (EC50 of 0.1824 μM). rsc.orgnih.gov This effect was linked to a significant increase in eNOS mRNA expression and a subsequent rise in the aortic content of nitric oxide (NO). rsc.orgnih.gov

Furthermore, imidazo[1,2-b]pyridazine-3-sulfonamides, a related structural class, were synthesized and screened for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production. nih.gov In assays using human peripheral blood mononuclear cells, the most active compounds demonstrated IC50 values of 0.3 µM and 0.5 µM, indicating potent anti-inflammatory potential. nih.gov

Interactive Table of In Vitro Efficacy of this compound Derivatives
Derivative ClassTarget/AssayKey FindingMost Potent Compound (Example)Potency (EC50/IC50)
Pyridazine-3-carboxamidesCB2 Agonism (Calcium Mobilization)Potent and selective CB2 agonismCompound 263.665 nM
Pyridazin-3-one DerivativesVasorelaxation (Rat Thoracic Aorta)Superior vasorelaxant activityCompound 5e0.0025 µM
Imidazo[1,2-b]pyridazine-3-sulfonamidesTNF-α Inhibition (hPBMC)Potent inhibition of TNF-α productionCompound 5v0.3 µM

In Vivo Efficacy

The promising in vitro results have been translated into in vivo models for certain derivatives. A deuterated N-(methyl-d3) this compound derivative developed as a TYK2 inhibitor was evaluated in an anti-CD40-induced colitis model. nih.gov The compound was found to be highly effective when administered orally, demonstrating the potential of this scaffold for treating autoimmune diseases. nih.gov Similarly, certain pyridine (B92270) carboxamide derivatives, structural cousins to the pyridazine (B1198779) core, have shown good in vivo antifungal activity against pathogens like Botrytis cinerea, with preventative efficacy comparable to commercial fungicides. nih.gov

Pharmacokinetic Parameters (e.g., Clearance, Volume of Distribution, Half-life)

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For a novel N-(methyl-d3) this compound derivative targeting TYK2, pharmacokinetic analysis revealed reasonable PK exposures after administration. nih.gov This study also highlighted a good stability profile in liver microsomal assays, which suggests that the compound may have favorable metabolic clearance. nih.gov The introduction of a C-3 substituted pyridazine ring has been noted to slightly reduce metabolic clearance in both human and rat liver microsomes compared to a benzene (B151609) ring, which can be a favorable property for extending drug exposure. nih.gov

Oral Bioavailability Studies

The potential for oral administration is a highly desirable characteristic for many drug candidates. Computer-based ADMET studies of novel pyridazin-3-one derivatives predicted good oral bioavailability and excellent intestinal absorption. rsc.orgnih.gov These in silico predictions are supported by in vivo data for other derivatives. For instance, the N-(methyl-d3) this compound TYK2 inhibitor that proved effective in a colitis model was administered orally, confirming its bioavailability and therapeutic efficacy via this route. nih.gov The physicochemical properties conferred by the pyridazine ring, such as enhanced aqueous solubility, contribute positively to the potential for good oral bioavailability. nih.gov

Plasma Protein Binding and Blood-to-Plasma Ratios

The extent to which a drug binds to plasma proteins, such as human serum albumin (HSA), significantly influences its distribution and availability to target tissues. The this compound scaffold has been shown to possess advantageous properties in this regard. In a study comparing phenyl ring replacements, the introduction of a C-3-substituted pyridazine ring was found to reduce binding to HSA. nih.gov This reduction in plasma protein binding can lead to a higher fraction of unbound, pharmacologically active drug in circulation. Drugs are primarily distributed through the bloodstream via reversible binding to plasma proteins, which act as carriers. nih.gov The binding must be strong enough for transport but weak enough to allow release at the biological target. nih.gov

Drug Transporter Interaction Analysis (e.g., MDR1, BCRP)

Efflux transporters like P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP) can significantly impact a drug's absorption and distribution by actively pumping it out of cells. nih.govnih.govresearchgate.net While specific interaction data for this compound with these transporters is not extensively detailed in the reviewed literature, this analysis is a critical step in preclinical profiling. For example, studies with other compounds show that inhibition of MDR1 and BCRP can increase the oral bioavailability of substrate drugs. nih.gov Understanding whether this compound derivatives are substrates, inhibitors, or inducers of these transporters is crucial for predicting potential drug-drug interactions and ensuring adequate therapeutic exposure. nih.govresearchgate.net

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Translational Applications

PK/PD modeling integrates pharmacokinetic data (what the body does to the drug) with pharmacodynamic data (what the drug does to the body) to describe the relationship between dose, exposure, and response. researchgate.net This mathematical modeling is a cornerstone of modern drug development, used to optimize dosing regimens, predict efficacy, and support translation from preclinical models to human clinical trials. researchgate.net For this compound derivatives, PK/PD modeling would be applied to correlate the measured plasma concentrations with the observed biological effects, such as receptor occupancy, enzyme inhibition, or in vivo efficacy in disease models. nih.gov Such models are invaluable for making informed decisions, such as selecting doses for first-in-human studies and enhancing the design of pivotal clinical trials. researchgate.net

Advanced Applications in Medicinal Chemistry and Drug Development

Development as Novel Therapeutic Agents for Human Diseases

The versatility of the pyridazine-3-carboxamide core has been extensively explored in the pursuit of new treatments for a variety of human diseases. Researchers have successfully designed and synthesized numerous derivatives with potent and selective activities against various biological targets.

One notable area of development is in the field of cannabinoid receptor agonists. A series of pyridazine-3-carboxamides have been designed as selective CB2 receptor agonists. nih.gov Through strategies of scaffold hopping and bioisosterism, compounds with significant potency and high selectivity for the CB2 receptor over the CB1 receptor have been identified. nih.gov For instance, compound 26 demonstrated high CB2 agonist activity with an EC50 value of 3.665 ± 0.553 nM and a selectivity index greater than 2729 against the CB1 receptor. nih.gov These findings suggest the potential of this compound derivatives in treating inflammatory and neuropathic pain.

Furthermore, the pyridazine (B1198779) nucleus is a key component in the development of anticancer agents. nih.govacs.org Numerous pyridazine-containing compounds have been synthesized and evaluated for their ability to target various biological processes involved in cancer. nih.gov These include inhibitors of glutaminase (B10826351) 1 (GLS1), tropomyosin receptor kinase (TRK), and bromodomain containing protein (BRD), which are implicated in tumor metabolism, cell signaling, and epigenetic modifications, respectively. nih.gov For example, a series of 3,6-disubstituted pyridazine derivatives were designed and evaluated as preclinical anticancer candidates, with compound 9e showing significant growth inhibition against a panel of 60 cancer cell lines. acs.orgnih.gov

The pyridazine scaffold has also been investigated for its potential in treating other conditions. Research has shown that pyridazine derivatives possess a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antihypertensive properties. rjptonline.orgresearchgate.netscispace.com

Compound IDTargetActivityReference
Compound 26 CB2 ReceptorAgonist (EC50 = 3.665 ± 0.553 nM) nih.gov
Compound 9e AnticancerGrowth inhibition in NCI-60 cell lines acs.orgnih.gov

Role as a Core Scaffold for Designing Multi-Target Agents

The structural features of this compound make it an ideal scaffold for the design of multi-target agents, which can simultaneously modulate multiple biological pathways. This approach is particularly valuable in treating complex diseases like cancer, where multiple signaling cascades are often dysregulated.

The pyridazine moiety can function as a core framework to which different pharmacophoric groups can be attached, leading to hybrid molecules with dual or multiple activities. acs.orgrjptonline.org For instance, the design of compounds that inhibit both cyclooxygenase (COX) isoforms, COX-1 and COX-2, has been explored. A series of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds showing dual inhibition of COX-1 and COX-2. nih.gov

In the context of cancer therapy, the pyridazine scaffold has been incorporated into molecules designed to target multiple kinases or other signaling proteins. nih.gov This multi-targeted approach can potentially overcome drug resistance and improve therapeutic efficacy. The inherent ability of the pyridazine ring to participate in various non-covalent interactions allows for its effective binding to the active sites of different enzymes and receptors.

Exploration in Agrochemical Development

Beyond its applications in human medicine, the this compound scaffold has emerged as a crucial component in the development of modern agrochemicals, including herbicides and fungicides. researchgate.netresearchgate.net

In the realm of herbicides, pyridazine derivatives have been designed to target key enzymes in plant metabolic pathways. For example, new pyridazine herbicides targeting phytoene (B131915) desaturase (PDS), a critical enzyme in carotenoid biosynthesis, have been developed. acs.org By employing a scaffold-hopping strategy based on the herbicide diflufenican, researchers synthesized pyridazine derivatives with potent pre-emergence herbicidal activity. acs.org Compound B1 (6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide) exhibited 100% inhibition of both roots and stems of certain weeds at a concentration of 100 μg/mL. acs.org

Pyridazine derivatives have also shown significant promise as fungicides. They are known to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a well-established mode of action for fungicides. nih.gov The development of novel carboxamide derivatives as SDHIs is an active area of research aimed at combating fungal resistance. acs.org Optimization studies have led to the discovery of pyridazine amides with potent insecticidal properties as well, demonstrating the broad utility of this scaffold in crop protection. nih.gov

Compound IDApplicationTarget/Mode of ActionReference
B1 HerbicidePhytoene Desaturase (PDS) Inhibitor acs.org
Pyridazine amides InsecticideNot specified nih.gov

Future Research Directions and Translational Perspectives

Emerging Biological Targets and Disease Indications

Research into pyridazine-3-carboxamide derivatives has unveiled a number of promising new biological targets and potential therapeutic applications. These compounds are being investigated for their roles in modulating key pathways implicated in a range of diseases, from autoimmune disorders to cancer.

One of the key emerging targets is Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family that plays a crucial role in the signaling of pro-inflammatory cytokines. nih.govacs.org Selective allosteric inhibitors of TYK2, such as N-methyl this compound pseudokinase domain ligands, are being explored for the treatment of autoimmune diseases. acs.orgdergipark.org.tr One such derivative has demonstrated oral efficacy in a preclinical model of colitis, highlighting its potential for further development. nih.gov

Another significant area of investigation is the cannabinoid receptor 2 (CB2), a G-protein coupled receptor primarily expressed on immune cells. Pyridazine-3-carboxamides have been designed as selective CB2 agonists, which have potential applications in treating inflammatory and neuropathic pain. nih.gov Certain derivatives have shown high potency and selectivity for the CB2 receptor over the CB1 receptor. nih.gov

The pyridazinone core, closely related to this compound, has been a source of compounds with a wide array of biological activities. These derivatives have been investigated as vasodilators for cardiovascular diseases and as anticancer agents. nih.gov Their anticancer mechanisms include the inhibition of tubulin polymerization and various kinases. nih.gov Furthermore, pyridazine (B1198779) derivatives are being explored as inhibitors of other important enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. nih.gov

Emerging TargetTherapeutic IndicationResearch Finding
Tyrosine Kinase 2 (TYK2)Autoimmune DiseasesN-(methyl-d3) this compound derivatives act as selective allosteric inhibitors with oral efficacy in a colitis model. nih.gov
Cannabinoid Receptor 2 (CB2)Inflammatory and Neuropathic PainPyridazine-3-carboxamides have been developed as potent and selective CB2 agonists. nih.gov
TubulinCancerPyridazinone derivatives have shown inhibitory effects on tubulin polymerization. nih.gov
Acetylcholinesterase (AChE)Alzheimer's DiseaseCertain this compound derivatives exhibited selective AChE inhibition. nih.gov
Butyrylcholinesterase (BChE)Alzheimer's DiseaseSome derivatives displayed dual inhibitory activity against both AChE and BChE. nih.gov

Novel Synthetic Strategies for Diversification and Optimization

The development of new and efficient synthetic methods is crucial for generating diverse libraries of this compound derivatives for biological screening and for optimizing lead compounds. Researchers are exploring various strategies to access novel analogs with improved potency, selectivity, and pharmacokinetic properties.

One innovative approach involves a one-pot, three-step procedure to synthesize novel pyridazine C-nucleosides. nih.gov This method utilizes a singlet oxygen [4+2] cycloaddition, followed by reduction and hydrazine (B178648) cyclization under mild conditions, offering an efficient route to compounds of pharmacological interest. nih.gov

Condensation reactions are a cornerstone of pyridazine synthesis. For example, novel pyrazole (B372694) carboxamide and pyridazine derivatives have been prepared through the reaction of arylhydrazones with various reagents. tandfonline.com Similarly, the condensation of 2-pyridone patterns has led to the creation of new pyrido[2,3-d]pyridazine-2,8-dione derivatives. rsc.org

The functionalization of the pyridazine core is another key area of synthetic exploration. Aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) with different benzylamines has yielded a series of 3-benzylaminopyrazine-2-carboxamides with potential antimycobacterial activity. mdpi.com Furthermore, various synthetic pathways have been developed to produce pyrido[3,4-c]pyridazines and their polycyclic derivatives, expanding the chemical space around the pyridazine scaffold. mdpi.com

Synthetic StrategyDescriptionApplication
One-Pot Three-Step ProcedureInvolves singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization.Synthesis of novel pyridazine C-nucleosides. nih.gov
Condensation ReactionsReaction of arylhydrazones with various reagents or annulation of 2-pyridone patterns.Preparation of novel pyrazole carboxamides, pyridazines, and pyrido[2,3-d]pyridazine-2,8-diones. tandfonline.comrsc.org
AminodehalogenationSubstitution of a halogen on the pyridazine ring with an amine.Synthesis of 3-benzylaminopyrazine-2-carboxamides. mdpi.com
Multi-step SynthesisVarious strategies starting from pyridines, pyridazines, or other heterocycles.Generation of pyrido[3,4-c]pyridazines and their derivatives. mdpi.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is accelerating the discovery and optimization of this compound-based drug candidates. In silico methods are increasingly being used to guide the design of new compounds and to understand their interactions with biological targets.

Molecular docking simulations are a powerful tool for elucidating the binding modes of pyridazine-3-carboxamides with their target proteins. nih.gov These studies provide valuable insights into the structure-activity relationships (SARs) and help in the rational design of more potent and selective inhibitors. For instance, docking studies have been used to explain the interaction of pyridazine-3-carboxamides with the CB2 receptor. nih.gov

Computational approaches are also employed in the early stages of drug discovery for virtual screening of compound libraries and for predicting the physicochemical properties of new molecules. Theoretical calculations of properties like lipophilicity (logP) can help in optimizing the pharmacokinetic profile of lead compounds. nih.gov

These computational predictions are then validated and refined through experimental assays. High-throughput screening (HTS) can be used to test large libraries of compounds for activity against a specific target. The integration of these methodologies allows for a more efficient and targeted drug discovery process.

Challenges and Opportunities in Clinical Translation

The journey of a promising this compound derivative from the laboratory to the clinic is fraught with challenges, but also presents significant opportunities. Overcoming hurdles related to pharmacokinetics, selectivity, and long-term safety is paramount for successful clinical translation.

A major challenge is optimizing the pharmacokinetic (PK) profile of these compounds to ensure adequate drug exposure at the target site. nih.gov This includes improving metabolic stability, as demonstrated by the good stability of a TYK2 inhibitor in liver microsomal assays. nih.gov Achieving a desirable balance between potency and a clean off-target profile is another critical aspect to minimize potential side effects.

Despite these challenges, the diverse biological activities of pyridazine-3-carboxamides present numerous opportunities for therapeutic intervention in a wide range of diseases. The development of highly selective allosteric inhibitors, such as those targeting TYK2, represents a significant opportunity to develop safer and more effective treatments for autoimmune disorders. nih.govacs.org The potential to target multiple disease pathways, as seen with dual cholinesterase inhibitors for Alzheimer's disease, further broadens the therapeutic landscape for this versatile scaffold. nih.gov

The successful progression of this compound derivatives into clinical trials will depend on rigorous preclinical evaluation and the careful selection of patient populations for clinical studies. Continued research and development in this area hold the promise of delivering novel and effective medicines for a variety of unmet medical needs.

Q & A

What are the common synthetic routes for pyridazine-3-carboxamide derivatives, and how do reaction conditions influence yield?

Basic Research Question
this compound derivatives are typically synthesized via condensation of hydrazine with 1,4-dicarbonyl compounds to form the pyridazine ring, followed by introduction of the carboxamide group using acid chlorides or anhydrides . Key factors affecting yield include:

  • Temperature : Elevated temperatures (80–120°C) accelerate ring formation but may increase side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity during amidation.
    Methodological optimization involves iterative adjustment of these parameters, monitored by TLC or HPLC.

What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Basic Research Question
Structural validation requires:

  • ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding (e.g., intramolecular H-bonds between the carboxamide and pyridazine nitrogen) .
  • Mass spectrometry (HRMS) : For molecular weight verification and fragmentation pattern analysis.
  • HPLC/LCMS : To assess purity (>95%) and monitor reaction progress, especially for derivatives with trifluoromethoxy or triazole groups .

How can structure-activity relationship (SAR) studies optimize this compound derivatives as kinase inhibitors?

Advanced Research Question
For kinase targets like TYK2 or JAK1:

  • Substituent engineering : Addition of triazole or pyrazole moieties enhances binding to ATP pockets (e.g., N-(methyl-d₃) groups improve selectivity for TYK2 over JAK2) .
  • Bioisosteric replacement : Replacing methoxy groups with trifluoromethoxy increases metabolic stability .
  • Conformational analysis : Intramolecular H-bonds rigidify the scaffold, improving target affinity .
    Methodology includes molecular docking, in vitro kinase assays (IC₅₀ determination), and ADMET profiling.

How should researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question
Contradictions (e.g., varying anticancer efficacy across cell lines) arise from:

  • Substituent-dependent activity : For example, 4-methoxyphenylmethyl groups may enhance cytotoxicity in HepG2 but not MCF-7 cells .
  • Assay conditions : Differences in incubation time or serum content alter results.
    Resolution strategies:
    • Standardize assays using CLSI guidelines.
    • Validate findings with orthogonal methods (e.g., apoptosis assays vs. cell viability screens) .

What strategies improve the pharmacokinetic properties of this compound-based drug candidates?

Advanced Research Question
To address poor solubility or metabolic instability:

  • Crystallization : Polymorphic forms (e.g., crystalline forms with trifluoromethoxy groups) enhance bioavailability .
  • Deuteration : N-(methyl-d₃) derivatives reduce CYP450-mediated metabolism .
  • Prodrug design : Esterification of the carboxamide group improves oral absorption .
    Preclinical validation requires pharmacokinetic studies in rodent models and microsomal stability assays.

What role do heterocyclic substituents play in modulating the biological activity of this compound derivatives?

Basic Research Question
Substituents dictate target engagement:

  • Benzimidazole or thiophene : Enhance antimicrobial activity via membrane disruption .
  • Triazole : Boosts anticancer activity by intercalating DNA or inhibiting topoisomerases .
    Synthetic methodology: Suzuki coupling or Huisgen cycloaddition to introduce these groups .

How do intramolecular interactions influence the conformational stability of this compound derivatives?

Advanced Research Question
Intramolecular H-bonds between the carboxamide NH and pyridazine N-atom enforce a planar conformation, critical for binding kinase catalytic domains . X-ray crystallography or DFT calculations validate these interactions.

What analytical methods ensure batch-to-batch consistency in this compound synthesis?

Advanced Research Question
Rigorous quality control involves:

  • HPLC with UV/ELSD detection : Quantifies impurities (<0.5%).
  • DSC/TGA : Assesses thermal stability of crystalline forms .
  • Chiral HPLC : For enantiopure derivatives (e.g., isoxazolo-pyridazine hybrids) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridazine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Pyridazine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.